molecular formula C7H10ClFN2O B1401084 2-Amino-2-(5-fluoropyridin-2-yl)ethanol hydrochloride CAS No. 1073149-17-3

2-Amino-2-(5-fluoropyridin-2-yl)ethanol hydrochloride

Cat. No.: B1401084
CAS No.: 1073149-17-3
M. Wt: 192.62 g/mol
InChI Key: RHABDQZPGJVESB-UHFFFAOYSA-N
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Description

2-Amino-2-(5-fluoropyridin-2-yl)ethanol hydrochloride ( 1073149-17-3) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C7H10ClFN2O and a molecular weight of 192.62 g/mol, serves as a versatile chiral building block for the synthesis of more complex molecules . Its structure features both amino and ethanol functional groups attached to a 5-fluoropyridine ring, making it a valuable intermediate for constructing potential active pharmaceutical ingredients (APIs) . The specific stereochemistry of the compound is critical for its application, with the (R)-enantiomer being a key synthon in targeted synthetic pathways . The presence of the fluorine atom on the pyridine ring can enhance the metabolic stability, bioavailability, and binding affinity of resulting candidate drugs, which is a common strategy in modern drug design . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory environment. It is typically stored under an inert atmosphere at room temperature to ensure long-term stability .

Properties

IUPAC Name

2-amino-2-(5-fluoropyridin-2-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O.ClH/c8-5-1-2-7(10-3-5)6(9)4-11;/h1-3,6,11H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHABDQZPGJVESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736481
Record name 2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073149-17-3
Record name 2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-fluoropyridin-2-yl)ethanol hydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the use of 2-amino-3-methylpyridine, which undergoes fluorination via the Baltz-Schiemann reaction to produce 2-fluoro-3-methylpyridine . This intermediate can then be oxidized and further reacted to introduce the ethanol and hydrochloride groups.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-fluoropyridin-2-yl)ethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-fluoropyridin-2-yl)ethanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. This interaction can affect various cellular pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula MW Substituent(s) Key Features Source
2-Amino-2-(5-fluoropyridin-2-yl)ethanol HCl C₇H₈ClFN₂O 191.59 5-Fluoropyridin-2-yl Fluorine enhances electronegativity
(2S)-2-Amino-2-(5-bromopyridin-3-yl)ethanol C₇H₈BrN₂O 231.11 5-Bromopyridin-3-yl Bromine increases steric bulk
2-Amino-2-(2-fluorophenyl)ethanol HCl (S-form) C₈H₁₁ClFNO 191.63 2-Fluorophenyl Aromatic phenyl vs. pyridine ring
2-Amino-2-(3-methoxy-phenyl)ethanol HCl C₉H₁₃ClNO₂ 214.66 3-Methoxyphenyl Methoxy improves lipophilicity
2-(5-Fluoropyridin-2-yl)acetic acid HCl C₇H₇ClFNO₂ 191.59 Acetic acid substituent Carboxylic acid enhances acidity

Key Observations:

Pyridine vs. Fluorine at the 5-position on pyridine (vs. bromine in the 5-bromo analog ) reduces steric hindrance while maintaining strong electron-withdrawing effects, which may influence receptor binding or metabolic stability.

Functional Group Variations: Replacing the ethanol group with a carboxylic acid (as in 2-(5-fluoropyridin-2-yl)acetic acid HCl ) drastically alters solubility and reactivity. The carboxylic acid (pKa ~2.5) increases hydrophilicity compared to the ethanolamine backbone (pKa ~9-10 for the amino group).

Biological Activity

2-Amino-2-(5-fluoropyridin-2-yl)ethanol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom in the pyridine ring and the amino alcohol functional group enhances its interaction with various biological targets, making it a candidate for further pharmacological research.

  • Molecular Formula : C₇H₁₀ClFN₂O
  • Molecular Weight : Approximately 192.62 g/mol
  • Structure : The compound features a pyridine ring substituted with a fluorine atom and an amino alcohol group, which contributes to its unique reactivity and solubility properties.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Key points include:

  • Binding Affinity : The fluorinated pyridine enhances binding affinity to certain enzymes and receptors, potentially influencing neurotransmitter systems and other cellular signaling pathways.
  • Hydrogen Bonding : The amino alcohol moiety allows for hydrogen bonding, further modulating the compound's effects on biological targets.

Biological Targets

Research indicates that this compound may interact with several biological targets, including:

  • Metabotropic Glutamate Receptor Subtype 5 (mGlu5) : Binding to this receptor suggests potential implications in neurological disorders.
  • Histone Deacetylases (HDACs) : Compounds with similar structures have shown inhibitory effects on HDACs, which are crucial in regulating gene expression and cellular functions .

Research Findings and Case Studies

Recent studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Biological TargetActivity DescriptionReference
mGlu5Potential modulation of neurotransmission
HDAC InhibitionSimilar compounds exhibit inhibitory activity
CytotoxicityInvestigated against various cancer cell lines
Interaction with PTP1BAgonist properties noted in related studies

Case Study: Interaction with mGlu5 Receptor

A study demonstrated that this compound binds to the mGlu5 receptor, influencing neurotransmission pathways. This interaction could have implications for treating conditions such as anxiety and depression, where glutamate signaling plays a critical role.

Case Study: HDAC Inhibition

Research into structurally similar compounds has shown that fluorination can enhance potency against HDACs. For instance, fluorinated derivatives exhibited lower IC50 values in various cancer cell lines, indicating increased cytotoxicity compared to non-fluorinated counterparts .

Q & A

Q. What safety protocols are essential for handling this compound in compliance with OSHA standards?

  • Methodological Answer : Classify as H315/H319/H335 (skin/eye irritation, respiratory sensitization). Use PPE (nitrile gloves, goggles), fume hoods for weighing, and emergency eyewash stations. Neutralize waste with 1M NaOH before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(5-fluoropyridin-2-yl)ethanol hydrochloride
Reactant of Route 2
2-Amino-2-(5-fluoropyridin-2-yl)ethanol hydrochloride

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